
tert-Butyl 3-(2-sulfanylidenepyrrolidin-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(2-thioxopyrrolidin-1-yl)propanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a thioxopyrrolidine ring, and a propanoate ester linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-thioxopyrrolidin-1-yl)propanoate typically involves the reaction of tert-butyl acrylate with a thioxopyrrolidine derivative under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the thioxopyrrolidine, followed by nucleophilic addition to the acrylate ester. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of tert-Butyl 3-(2-thioxopyrrolidin-1-yl)propanoate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, and can improve the efficiency and yield of the synthesis. The use of flow microreactors has been reported to enhance the sustainability and versatility of the process .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 3-(2-thioxopyrrolidin-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The thioxopyrrolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol or alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Amines, alcohols, aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Amino esters, alkoxy esters.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 3-(2-thioxopyrrolidin-1-yl)propanoate is used as an intermediate in the synthesis of various heterocyclic compounds
Biology: In biological research, this compound is investigated for its potential as a modulator of enzyme activity. The thioxopyrrolidine moiety can interact with enzyme active sites, making it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors.
Medicine: The compound has shown promise in medicinal chemistry as a scaffold for designing new drugs. Its unique structure allows for the incorporation of various functional groups, enabling the development of compounds with improved pharmacokinetic and pharmacodynamic properties.
Industry: In the industrial sector, tert-Butyl 3-(2-thioxopyrrolidin-1-yl)propanoate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(2-thioxopyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxopyrrolidine ring can form covalent or non-covalent interactions with active sites, leading to inhibition or modulation of enzyme activity. The ester linkage allows for hydrolysis under physiological conditions, releasing the active thioxopyrrolidine moiety, which can then exert its effects on the target pathways .
Comparaison Avec Des Composés Similaires
tert-Butyl 3-(4-oxo-2-thioxo-3,4-dihydropyrimidin-1-yl)propanoate: This compound has a similar ester linkage and thioxo group but features a dihydropyrimidine ring instead of a thioxopyrrolidine ring.
tert-Butyl 3-(2-oxopyrrolidin-1-yl)propanoate: This compound is similar but contains an oxopyrrolidine ring instead of a thioxopyrrolidine ring.
Uniqueness: tert-Butyl 3-(2-thioxopyrrolidin-1-yl)propanoate is unique due to the presence of the thioxopyrrolidine ring, which imparts distinct chemical and biological properties. The sulfur atom in the thioxo group can participate in unique interactions and reactions that are not possible with oxygen-containing analogs. This makes the compound valuable for specific applications where sulfur chemistry is advantageous.
Propriétés
Numéro CAS |
517104-00-6 |
|---|---|
Formule moléculaire |
C11H19NO2S |
Poids moléculaire |
229.34 g/mol |
Nom IUPAC |
tert-butyl 3-(2-sulfanylidenepyrrolidin-1-yl)propanoate |
InChI |
InChI=1S/C11H19NO2S/c1-11(2,3)14-10(13)6-8-12-7-4-5-9(12)15/h4-8H2,1-3H3 |
Clé InChI |
KFXCMPDJNWKZNW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCN1CCCC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Furan-2-yl)methyl]-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B12888527.png)


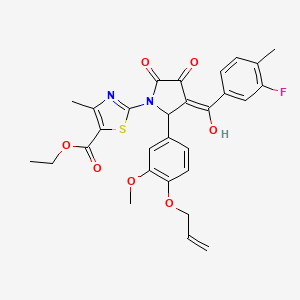
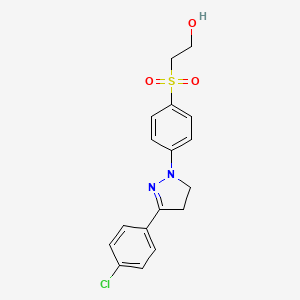

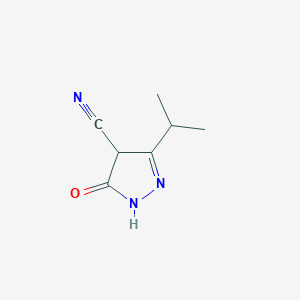

![Dicyclohexyl(2',4',6'-triisopropyl-3'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888583.png)
![2,3-Dihydro-[1,4]dioxino[2,3-f]isobenzofuran-6,8-dione](/img/structure/B12888589.png)
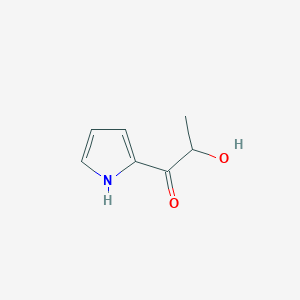
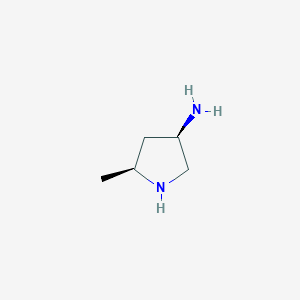
![Benzaldehyde, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]-](/img/structure/B12888599.png)

